Product packaging for Sitophilate(Cat. No.:CAS No. 114607-20-4)

Sitophilate

Cat. No.: B047016
CAS No.: 114607-20-4
M. Wt: 202.29 g/mol
InChI Key: JZOCRUBSQNZLIW-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sitophilate is a chemical compound of significant interest in the field of entomology and pest management research. Its primary research value lies in its role as a synthetic analogue of aggregation pheromones, specifically those produced by stored-product pests such as the grain weevil, Sitophilus species. In laboratory settings, this compound is utilized to study insect behavior, neurobiology, and olfactory receptor mechanisms. Researchers employ it in electrophysiological assays, such as electroantennography (EAG), to quantify olfactory responses and in wind tunnels or olfactometers to elucidate the intricacies of pheromone-mediated attraction, mating disruption, and aggregation dynamics. The compound's mechanism of action involves binding to specific protein-coupled receptors on the insect antennae, triggering a neuronal cascade that results in a characterized behavioral response. This makes this compound an invaluable tool for developing and validating novel, species-specific integrated pest management (IPM) strategies, reducing reliance on broad-spectrum insecticides. Its high purity and stability ensure reproducible results in both fundamental behavioral ecology studies and applied agricultural science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O3 B047016 Sitophilate CAS No. 114607-20-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114607-20-4

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

pentan-3-yl (2S,3R)-3-hydroxy-2-methylpentanoate

InChI

InChI=1S/C11H22O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-10,12H,5-7H2,1-4H3/t8-,10+/m0/s1

InChI Key

JZOCRUBSQNZLIW-WCBMZHEXSA-N

SMILES

CCC(CC)OC(=O)C(C)C(CC)O

Isomeric SMILES

CC[C@H]([C@H](C)C(=O)OC(CC)CC)O

Canonical SMILES

CCC(CC)OC(=O)C(C)C(CC)O

Other CAS No.

114607-20-4

Synonyms

sitophilate

Origin of Product

United States

Stereochemical Configurations and Their Significance in Sitophilate Activity

Identification of Biologically Active Stereoisomers: (2S,3R)-Sitophilate

Research has definitively identified the (2S,3R)-stereoisomer as the primary biologically active form of Sitophilate. researchgate.net Male granary weevils naturally produce this compound that is composed of more than 96% of the (2S,3R)-enantiomer. researchgate.net This specific isomer is responsible for the aggregation behavior observed in S. granarius. In contrast, its enantiomer, (2R,3S)-Sitophilate, shows no significant attraction to the weevils. researchgate.net Furthermore, studies have indicated that other related weevil species, such as the rice weevil (S. oryzae) and the maize weevil (S. zeamais), are not attracted to (2S,3R)-Sitophilate, highlighting its species-specific activity. researchgate.net The high stereochemical purity of the natural pheromone underscores the importance of a precise three-dimensional structure for receptor binding and eliciting a biological response.

Diastereoselectivity and Enantioselectivity in this compound Synthesis

The synthesis of the biologically active (2S,3R)-Sitophilate in high purity requires precise control over the formation of its two chiral centers, a challenge addressed through stereoselective synthesis. msu.eduwikipedia.org Chemists aim for high diastereoselectivity (favoring the anti or syn arrangement) and high enantioselectivity (favoring the 2S,3R configuration over the 2R,3S).

Several chemoenzymatic approaches have been developed to achieve this. One method involves the enantioselective fungal reduction of a keto ester precursor, ethyl 2-methyl-3-oxopentanoate, which sets the first chiral center. This is often followed by a Mitsunobu inversion at the second chiral center to achieve the desired (2S,3R) configuration. researchgate.net Another key strategy is the use of ketoreductase (KRED) enzymes, which can selectively reduce a ketone to produce the desired stereoisomer. researchgate.netnih.gov For instance, the reduction of methyl 2-methyl-3-oxopentanoate using specific KREDs can lead to the stereoselective synthesis of this compound. nih.gov

Chemical methods have also been explored. The reduction of β-keto esters like 1-ethylpropyl-2-methyl-3-oxopentanoate with sodium borohydride (B1222165) (NaBH₄) typically results in the anti diastereoisomer as the major product. redalyc.org However, the diastereoselectivity can be influenced and even reversed by using Lewis acids. For example, the presence of manganese(II) chloride (MnCl₂) with NaBH₄ can favor the formation of the syn diastereoisomers. redalyc.org

The efficiency of these synthetic routes is often measured by diastereomeric excess (d.e.) and enantiomeric excess (e.e.). Successful syntheses have reported achieving high purity levels, such as 98% d.e. and greater than 99% e.e. for (2S,3R)-Sitophilate. researchgate.net

Characterization of syn Diastereoisomers and their Biological Relevance

The diastereomers of (2S,3R)-Sitophilate are the syn isomers: (2S,3S)-Sitophilate and (2R,3R)-Sitophilate. While the natural pheromone is predominantly the anti (2S,3R) isomer, the biological activity of the syn forms has also been investigated. researchgate.net

Some studies have reported that a racemic mixture of the syn stereoisomers exhibits an attractiveness to S. granarius that is similar to the natural product. redalyc.orgresearchgate.net This suggests that while the (2S,3R) isomer is the most potent, other stereoisomers may contribute to or possess some level of biological activity. In contrast, the anti diastereomers (in pure or racemic form), other than the naturally occurring one, have been shown to be less attractive. redalyc.org The synthesis of these syn isomers can be controlled, for example, by using specific Lewis acids like MnCl₂ during the reduction of the β-keto ester precursor, which shifts the selectivity from the anti to the syn product. redalyc.org

Table 1: Effect of Lewis Acid on Diastereoselectivity of β-Keto Ester Reduction Data derived from studies on the reduction of β-keto esters.

Reducing Agent Lewis Acid Major Diastereomer
NaBH₄ None anti
NaBH₄ MnCl₂ syn

Production of this compound Antipodes for Comparative Studies

To fully understand the structure-activity relationship of this compound, the synthesis of all four possible stereoisomers—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—is essential. researchgate.net These isomers, particularly the enantiomeric pairs (antipodes), allow for rigorous biological testing to confirm which configurations are active, inactive, or even inhibitory.

Various synthetic strategies have been employed to produce each stereoisomer. researchgate.net Chemoenzymatic methods are particularly powerful, utilizing enzymes for stereoselective reactions. For example, starting from a single chiral precursor, different isomers can be accessed. Lipase-catalyzed reactions can be used to resolve racemic mixtures or to introduce chirality, and different ketoreductases can produce opposite stereochemistries. researchgate.netnih.gov One approach started with (S)-2-methyl-3-oxopentanoate and used a Mitsunobu inversion as a key step to produce the diastereomerically pure (2S,3R) isomer, while also providing a route to synthesize its antipode. researchgate.netresearchgate.net The ability to create each distinct stereoisomer has been crucial in confirming that the (2S,3R) configuration is the active pheromone and that its enantiomer, (2R,3S), is not significantly attractive to the granary weevil. researchgate.net

Chemical Synthesis Methodologies for Sitophilate

Strategies for Racemic Sitophilate Synthesis

Racemic synthesis aims to produce this compound without controlling the stereochemistry at its two chiral centers, resulting in a mixture of stereoisomers. These methods are often more direct and serve as foundational pathways for the compound's production.

A concise, two-step synthesis for (±)-sitophilate has been developed utilizing the reactivity of carboxylic acid dianions. researchgate.net This approach involves the addition of propanal to the lithium enediolate of propanoic acid. researchgate.net The resulting β-hydroxy acid is then subjected to esterification with 3-pentanol (B84944) under standard Fischer esterification conditions to yield racemic this compound. researchgate.net The core of this method lies in the nucleophilic addition of the dianion, a reactive intermediate generated from the carboxylic acid, to an aldehyde electrophile. researchgate.netresearchgate.net

Table 1: Key Steps in Carboxylic Acid Dianion Synthesis of (±)-Sitophilate

Step Description Key Reagents Intermediate/Product
1 Formation and Addition of Dianion Propanoic acid, Propanal, Lithium diisopropylamide (LDA) β-hydroxy acid

| 2 | Fischer Esterification | 3-Pentanol, Acid catalyst | (±)-Sitophilate |

A highly diastereoselective total synthesis of racemic this compound has been achieved through the hydrogenation of a Baylis-Hillman adduct. researchgate.net This strategy begins with a Morita-Baylis-Hillman (MBH) reaction between pentan-3-yl acrylate (B77674) and 1-propanal, often facilitated by a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). researchgate.net The resulting adduct, an allylic alcohol, undergoes a highly diastereoselective heterogeneous catalytic hydrogenation. researchgate.net Using a Palladium on carbon (Pd/C) catalyst, the alkene is reduced to furnish (±)-sitophilate in high yield (81%). researchgate.net This methodology's success hinges on the stereoselective reduction of the carbon-carbon double bond of the MBH adduct. researchgate.net

Classical organic synthesis techniques provide another route to racemic this compound. One such pathway involves the transesterification of methyl 2-methyl-3-oxopentanoate with 3-pentanol, mediated by a combination of magnesium and iodine (Mg⁰/I₂). researchgate.net This step exchanges the methyl ester for the 1-ethylpropyl (pentan-3-yl) ester. The subsequent step is the reduction of the ketone group in the resulting β-keto ester. researchgate.net This reduction is typically accomplished using a hydride reagent like sodium borohydride (B1222165) (NaBH₄), often in the presence of a Lewis acid such as zinc chloride (ZnCl₂), to produce racemic this compound. researchgate.net

Table 2: Overview of Racemic this compound Synthesis Strategies

Methodology Key Reaction Starting Materials Final Product
Carboxylic Acid Dianion Dianion addition & Esterification Propanoic acid, Propanal, 3-Pentanol (±)-Sitophilate
Baylis-Hillman Adduct Hydrogenation Baylis-Hillman reaction & Catalytic Hydrogenation Pentan-3-yl acrylate, 1-Propanal (±)-Sitophilate

Stereoselective Chemical Synthesis Approaches

Given that the biological activity of this compound is stereospecific, significant research has focused on developing stereoselective syntheses that yield enantiomerically pure forms of the pheromone, particularly the (2S,3R)-isomer.

The Mitsunobu reaction is a powerful tool in organic synthesis for achieving the inversion of stereochemistry at a chiral center, particularly in secondary alcohols. organic-chemistry.orgwikipedia.orgnih.gov This reaction has been employed as a pivotal step in the stereoselective synthesis of (2S,3R)-sitophilate. researchgate.net In a chemoenzymatic approach, an enantioselective reduction of a β-keto ester precursor yields a β-hydroxy ester with a specific, but not the desired, stereochemistry at one of the centers. researchgate.net

The Mitsunobu reaction is then used to invert the configuration of the hydroxyl group. researchgate.net This is typically achieved by treating the alcohol with triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nucleophile such as a carboxylic acid (e.g., p-nitrobenzoic acid). researchgate.netresearchgate.net The reaction proceeds via an Sₙ2 mechanism, which results in a clean inversion of the stereocenter. wikipedia.org Subsequent hydrolysis of the resulting ester reveals the inverted alcohol, thereby establishing the correct diastereomeric relationship required for the natural pheromone. researchgate.net This step is crucial for converting an accessible stereoisomer into the desired, diastereomerically pure target. researchgate.net

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, the core structure of this compound. organic-chemistry.orgnih.gov Asymmetric aldol condensation strategies aim to control the stereochemical outcome of this reaction from the outset. These methods can involve the use of chiral auxiliaries, chiral catalysts, or substrate-based control to direct the formation of new stereocenters. organicreactions.orgnih.gov

While a specific, fully detailed asymmetric aldol synthesis of this compound is not extensively elaborated in the provided context, the principles of the reaction are directly applicable. The strategy would involve the reaction of an enolate derived from a propanoate ester with propanal. To achieve stereoselectivity, one could employ:

Chiral Lewis Acid Catalysts: These can coordinate to the aldehyde, presenting a specific face to the incoming nucleophilic enolate. nih.gov

Organocatalysis: Chiral amines (like proline and its derivatives) can react with one of the carbonyl partners to form a chiral enamine intermediate, which then undergoes a stereoselective aldol addition. nih.gov

Boron-Mediated Aldol Reactions: The use of chiral ligands on boron enolates can lead to highly organized, cyclic transition states that afford excellent stereocontrol. organicreactions.org

Efforts to control the diastereoselectivity to favor the syn isomer, which is the relative configuration in this compound, and to induce asymmetry using chiral amide bases have been noted as part of these synthetic considerations. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
1,4-diazabicyclo[2.2.2]octane (DABCO)
3-Pentanol
Diethyl azodicarboxylate (DEAD)
Iodine
Lithium diisopropylamide (LDA)
Magnesium
Methyl 2-methyl-3-oxopentanoate
p-Nitrobenzoic acid
Palladium on carbon (Pd/C)
Pentan-3-yl acrylate
Propanal
Propanoic acid
Proline
This compound
Sodium borohydride (NaBH₄)
Triphenylphosphine (PPh₃)

Transesterification Reactions in this compound Synthesis

Transesterification is a crucial class of organic reactions wherein an ester is transformed into another by exchanging the alkoxy moiety. This process is pivotal in the synthesis of various esters, including the aggregation pheromone this compound, which is the 3-pentyl ester of (2S,3R)-2-methyl-3-hydroxypentanoic acid. The synthesis of this compound can be achieved through various methodologies, with transesterification reactions offering a direct route to the final product from a precursor ester. These reactions can be catalyzed by different means, including metal-based catalysts and enzymes, each with its distinct advantages and applications.

Metal-Mediated Transesterification (e.g., Mg0/I2)

Metal-mediated transesterification represents a significant pathway for the synthesis of esters. Various metals and their compounds have been shown to effectively catalyze this reaction. While the specific use of a Magnesium/Iodine (Mg0/I2) system for this compound synthesis is not extensively documented in publicly available literature, the principles of metal-catalyzed transesterification and the use of magnesium-based catalysts in similar reactions provide a strong basis for its potential application.

Magnesium oxide (MgO) is a notable example of a magnesium-based catalyst employed in transesterification reactions. researchgate.netnih.gov It is recognized as a promising heterogeneous base catalyst due to its low solubility in the reaction medium and its basic surface properties. researchgate.net The catalytic activity of MgO is influenced by its preparation method, particularly the calcination temperature, which affects its surface structure and reactivity. researchgate.net

The general mechanism for a base-catalyzed transesterification involves the activation of the alcohol by the catalyst to form an alkoxide, which then acts as a nucleophile, attacking the carbonyl carbon of the precursor ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired ester and a new alkoxide.

In the context of this compound synthesis, a hypothetical metal-mediated transesterification could involve the reaction of a precursor ester, such as methyl (2S,3R)-2-methyl-3-hydroxypentanoate, with 3-pentanol in the presence of a metal catalyst like Mg0/I2 or MgO. The reaction conditions would need to be optimized to achieve a high yield of this compound.

Table 1: Factors Influencing Metal-Mediated Transesterification

ParameterInfluence on the Reaction
Catalyst Type The choice of metal and its form (e.g., oxide, halide) significantly affects catalytic activity and selectivity.
Catalyst Concentration Higher catalyst loading generally increases the reaction rate, up to a certain point where mass transfer limitations may occur.
Reaction Temperature Increased temperature typically accelerates the reaction rate, but can also lead to side reactions if too high.
Alcohol to Ester Molar Ratio A higher molar ratio of the incoming alcohol (3-pentanol) can shift the equilibrium towards the product side, increasing the yield of this compound.
Reaction Time Sufficient reaction time is necessary to reach equilibrium and maximize the conversion to the desired product.

Enzymatic Transesterification Approaches

Enzymatic transesterification has emerged as a powerful and green alternative to chemical catalysis for the synthesis of esters, including pheromones like this compound. researchgate.net Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their high selectivity. nih.govresearchgate.net This high degree of selectivity (chemo-, regio-, and enantioselectivity) is a major advantage of enzymatic methods, often eliminating the need for protection and deprotection steps required in chemical synthesis. nih.gov

The synthesis of this compound can be effectively achieved through lipase-catalyzed transesterification. This approach involves the reaction of a precursor ester, such as ethyl 2-methyl-3-oxopentanoate, with 3-pentanol in the presence of a suitable lipase (B570770). A key step in a chemoenzymatic approach is the enantioselective reduction of the ketoester to the desired (2S,3R)-hydroxy ester, which can then undergo transesterification. researchgate.net

The mechanism of lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (the precursor ester) to form an acyl-enzyme intermediate, releasing the alcohol from the precursor ester. Subsequently, the acyl-enzyme intermediate reacts with the nucleophile (3-pentanol) to form the target ester (this compound) and regenerate the free enzyme.

Several factors influence the efficiency of enzymatic transesterification, including the choice of lipase, the reaction medium, temperature, and the molar ratio of the substrates. nih.gov Immobilized lipases are often preferred as they offer enhanced stability and can be easily recovered and reused, which is economically advantageous for industrial applications. mdpi.com

Table 2: Research Findings on Lipase-Catalyzed Ester Synthesis

Lipase SourceSubstratesKey FindingsReference
Candida antarctica Lipase B (Novozym 435)Fructose and fatty acidsAchieved high conversion rates in organic solvents, demonstrating the feasibility of enzymatic synthesis of sugar esters. researchgate.net
Pseudomonas cepacia LipasePalm oil and ethanolThe immobilized lipase on a modified ZIF-8 support proved to be an effective biocatalyst for biodiesel production via transesterification. mdpi.com
Various LipasesPhenylglycinol and an acyl donorLipase Novozym 435 showed excellent regioselectivity for N-acylation, highlighting the precise control achievable with enzymatic catalysts. nih.gov

These examples, while not directly involving this compound, illustrate the broad applicability and effectiveness of lipases in catalyzing transesterification reactions for the synthesis of a wide range of esters. The principles and methodologies from these studies are directly applicable to the development of an efficient enzymatic synthesis of this compound.

Chemoenzymatic and Biocatalytic Approaches to Sitophilate Synthesis

Enantioselective Enzymatic Reduction of Ketoesters

A critical step in the synthesis of Sitophilate is the establishment of the correct stereochemistry at its two chiral centers. This is frequently achieved through the enantioselective reduction of a prochiral ketoester precursor, such as ethyl 2-methyl-3-oxopentanoate. Biocatalysts, including whole-cell systems and isolated enzymes, are highly effective for this transformation.

Whole-cell biotransformations using various fungi and yeasts have been successfully employed to reduce ketoester precursors with high stereoselectivity. These microorganisms provide a naturally occurring enzymatic machinery capable of catalyzing reductions efficiently.

Aureobasidium pullulans has been identified as a particularly effective biocatalyst. In a screening of 15 different fungal and yeast strains for the reduction of ethyl 2-methyl-3-oxobutanoate, a strain of Aureobasidium pullulans (CCM H1) was found to be the most efficient. researchgate.netresearchgate.net This strain was subsequently used in a chemoenzymatic synthesis of (2S,3R)-Sitophilate starting from ethyl 2-methyl-3-oxopentanoate. researchgate.netresearchgate.net The biotransformation yielded the corresponding anti-(2S,3S)-hydroxy ester with excellent conversion and selectivity, which could then be converted to the desired this compound isomer via a Mitsunobu inversion at the C3 position. researchgate.netresearchgate.net This fungal reduction was also successfully performed on a preparative scale. researchgate.netresearchgate.net

BiocatalystSubstrateProduct IsomerConversionDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
Aureobasidium pullulans (CCM H1)Ethyl 2-methyl-3-oxopentanoateanti-(2S,3S)100%3:9794% researchgate.net

Geotrichum candidum is another fungus that has demonstrated utility in pheromone synthesis. It has been used in a synthetic route to this compound and has shown excellent diastereo- and enantioselectivity in the reduction of related α-alkyl-β-keto esters. researchgate.netresearchgate.net

Saccharomyces cerevisiae , commonly known as baker's yeast, has also been applied in the synthesis of this compound. One approach utilized a yeast-mediated reduction of an enol ester to produce a β-hydroxy ester intermediate, which was subsequently converted to (-)-Sitophilate. researchgate.net In other related syntheses, S. cerevisiae was used for the enzymatic reduction of methyl 3-oxopentanoate (B1256331) to produce precursors for other weevil pheromones. researchgate.net

Isolated ketoreductases (KREDs), which are NADPH-dependent enzymes, offer a more controlled alternative to whole-cell systems. researchgate.netmdpi.com They are valuable catalysts for synthesizing optically active intermediates and have been instrumental in several chemoenzymatic routes to this compound and its analogs. researchgate.netresearchgate.netuoc.gr

In one extensive study, over 100 different KREDs were screened for the selective reduction of a β-ketoester. researchgate.net The ketoreductase KRED-A1B was identified as providing the best selectivity towards the desired (2S,3R)-hydroxy ester, a direct precursor to this compound. researchgate.net

EnzymeSubstrateKey OutcomeYieldPurityReference
KRED-A1Bβ-ketoester ABest selectivity to (2S,3R) isomer-- researchgate.net
KRED-EXP-A1BMethyl 3-oxopentanoate derivativeStereoselective ketone reduction63% (overall)98% de, >99% ee uoc.gr

Enzyme-Mediated Hydrolysis and Esterification Steps

Beyond the initial reduction, enzymes are also crucial for subsequent hydrolysis and esterification steps, which can refine purity and complete the synthesis. frontiersin.orgcore.ac.ukunl.edu

Lipases are commonly used for these transformations. In one chemoenzymatic pathway to this compound, the final step involved a lipase-mediated transesterification. researchgate.netresearchgate.net Specifically, the commercially available Candida antarctica lipase (B570770) B (CaL B), known as Novozym 435, was used to catalyze the reaction under solvent-free conditions with microwave irradiation, demonstrating an efficient and environmentally benign approach. researchgate.netresearchgate.net

Enzymatic hydrolysis can also be a key step for improving stereochemical purity. A synthesis of (-)-Sitophilate first produced an intermediate with 88% enantiomeric excess. researchgate.net This was enhanced to over 99% ee through a lipase-catalyzed partial hydrolysis of the corresponding chloroacetate (B1199739) derivative, where the enzyme selectively hydrolyzes the ester of the unwanted enantiomer. researchgate.net In a different two-step enzymatic synthesis, an isolated hydrolase (ICR-112) was used sequentially after the KRED-catalyzed reduction to perform a stereoselective ester hydrolysis, leading to the final this compound product with high optical purity. uoc.gr

Optimization of Chemoenzymatic Synthetic Pathways for Yield and Purity

A primary goal of developing chemoenzymatic routes is to optimize the process for both high yield and exceptional purity, which is critical for pheromone applications. Different strategies have been successfully implemented to achieve this.

Purity enhancement is a notable advantage of enzymatic methods. The enantiomeric excess of a this compound intermediate was raised from 88% to over 99% by employing lipase-catalyzed hydrolysis, a significant improvement that is difficult to achieve via non-enzymatic methods. researchgate.net Furthermore, pathways have been designed to improve diastereomeric purity. This has been accomplished either by chromatographic separation after an enzymatic transesterification step or by employing an enzymatic hydrolysis of the hydroxyester intermediate followed by a chemical esterification step. researchgate.net The successful scale-up of the fungal biotransformation step to a preparative level also underscores the practical viability and optimization of these chemoenzymatic pathways. researchgate.netresearchgate.net

Biosynthesis and Metabolic Pathways of Sitophilate in Sitophilus Granarius

Identification of Biosynthetic Precursors

Direct scientific evidence identifying the specific biosynthetic precursors of sitophilate within Sitophilus granarius is limited. However, insights can be drawn from retrosynthetic analysis of the pheromone's structure and from studies on the biosynthesis of similar compounds in other insects. This compound is chemically identified as (2S,3R)-1-ethylpropyl 3-hydroxy-2-methylpentanoate. researchgate.netresearchgate.net

The carbon backbone of this compound suggests a biosynthetic origin from common fatty acid metabolism. Retrosynthetic analysis indicates that precursors would likely be simple, short-chain carboxylic acid derivatives. tandfonline.com Specifically, the structure is consistent with the condensation of propionate (B1217596) and acetate (B1210297) units. Research on the biosynthesis of other aceto-propiogenin aggregation pheromones in related weevils supports this hypothesis, suggesting a pathway that initiates with an acetate unit followed by the addition of propionate units. rsc.org These precursors, in the form of acetyl-CoA and propionyl-CoA, are fundamental products of primary metabolism, readily available within the insect's cells.

Table 1: Putative Biosynthetic Precursors of this compound

Precursor Molecule Likely Metabolic Source Role in this compound Structure
Acetyl-CoA Glycolysis, Beta-oxidation Forms a two-carbon starter unit
Propionyl-CoA Amino acid catabolism, odd-chain fatty acid oxidation Provides three-carbon extender units

Enzymatic Steps and Catalytic Mechanisms in in vivo Production

The precise enzymatic machinery that Sitophilus granarius employs for the in vivo production of this compound has not been fully elucidated. Nevertheless, the chemical transformations required to assemble the pheromone from its putative precursors point towards a multi-step enzymatic pathway. The numerous successful chemoenzymatic laboratory syntheses of this compound provide a strong model for the types of enzymes likely involved. researchgate.netresearchgate.net

The key steps in the proposed biosynthetic pathway are believed to involve:

Condensation: An initial Claisen-like condensation reaction, likely catalyzed by a synthase enzyme, would join acetate and propionate units to form a β-keto ester intermediate, such as ethyl 2-methyl-3-oxopentanoate. tandfonline.com

Reduction: A stereoselective reduction of the ketone group on this intermediate is a critical step to establish the correct stereochemistry of the final pheromone. This reaction is catalyzed by a ketoreductase, which is an NADPH-dependent enzyme. Laboratory syntheses have successfully used various ketoreductases to achieve high stereoselectivity. researchgate.netresearchgate.net

Esterification/Transesterification: The final step involves the esterification of the hydroxy acid with 3-pentanol (B84944). This could occur through hydrolysis of an initial ester by a hydrolase, followed by a lipase-mediated esterification with 3-pentanol. researchgate.net

While specific enzymes from S. granarius have not been isolated and characterized for this pathway, transcriptomic studies of other weevils have identified numerous genes encoding for synthases, reductases, and esterases that are upregulated during pheromone production, suggesting a similar genetic toolkit exists in the granary weevil. mdpi.com

Regulation of Pheromone Production and Release by the Organism

The production and release of this compound are tightly regulated processes, ensuring the pheromone is emitted under optimal conditions for aggregation and mating.

Male-Specific Production: this compound is exclusively produced by male granary weevils. researchgate.net This male-specific production is a common trait for aggregation pheromones in the Sitophilus genus and points to a regulatory mechanism linked to the sex of the insect, likely under hormonal control.

Environmental and Physiological Factors: The release of this compound is significantly influenced by the weevil's environment and physiological state. Production is typically initiated when conditions are favorable for the development of a new population, which includes the presence of a suitable food source (such as wheat grains), adequate temperature, and sufficient humidity. scirp.orguni-lj.si Studies have shown a quantitative relationship between the duration of male weevil presence on a food source and the attractiveness of the produced volatiles, indicating that feeding is a key stimulus for pheromone synthesis. molaid.com

Genetic Basis: The genetic and hormonal pathways that directly regulate the expression of the biosynthetic genes for this compound in S. granarius remain unknown. However, research into other insects provides a general model. Pheromone biosynthesis is often controlled by the juvenile hormone (JH) and other endocrine factors. The genetic basis for chemical communication can involve a complex interplay of genes responsible for producing the pheromone, perceiving it, and processing the signal to elicit a behavioral response. nih.govyoutube.com In other weevil species, transcriptomic analyses have revealed differential expression of genes related to fatty acid metabolism and cytochrome P450 enzymes in pheromone-producing males versus non-producing males, providing a foundation for future research in S. granarius. mdpi.com

Mechanisms of Biological Activity and Receptor Interactions of Sitophilate

Olfactory Receptor Neuron (ORN) Responses to Sitophilate

The detection of this compound by the granary weevil, Sitophilus granarius, is initiated at the peripheral level by specialized Olfactory Receptor Neurons (ORNs) located in the antennae. wikipedia.org These bipolar sensory neurons are responsible for converting the chemical signal of the pheromone into an electrical signal that is transmitted to the brain. wikipedia.org While direct single-cell recordings from S. granarius ORNs specifically responding to this compound are not extensively detailed in the provided literature, the principles of insect olfaction suggest a specific interaction. ORNs express odorant receptors (ORs) on their dendritic membranes, and it is the binding of this compound to a specific OR that triggers the neuron's response. wikipedia.orgelifesciences.org

Electroantennography (EAG) Studies and Signal Transduction

Electroantennography (EAG) is a technique used to measure the summed potential of all responding ORNs on an insect's antenna to a given volatile compound. mdpi.comslideshare.net It provides crucial insights into the sensitivity of the insect's olfactory system. Studies employing coupled GC-EAG techniques have been fundamental in identifying this compound as a key semiochemical for Sitophilus granarius. nih.gov

Research has shown that the antennae of both male and female S. granarius generate significant electrical responses when exposed to airborne extracts from male weevils. nih.gov The magnitude of the EAG response is consistently larger to male extracts than to female extracts, which aligns with the fact that this compound is produced by males. nih.gov The size of the EAG response was found to be independent of the sex of the responding insect, indicating that both males and females possess the sensory machinery to detect the pheromone. nih.gov

The signal transduction cascade following the binding of this compound to an olfactory receptor begins a series of intracellular events. wikipedia.org This typically involves a G-protein (often Gq or Gs), which, upon activation, initiates a second messenger cascade (e.g., involving cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3)). wikipedia.org This cascade culminates in the opening of ion channels, causing an influx of cations (like Na+ and Ca2+) and subsequent depolarization of the ORN membrane. wikipedia.org This depolarization, if it reaches the threshold, generates an action potential that travels down the axon to the antennal lobe of the brain for further processing. wikipedia.orgelifesciences.org The intensity of the EAG recording reflects the collective depolarization of a large population of ORNs responding to the stimulus. mdpi.com

Role as an Aggregation Pheromone and Arrestant Chemical

This compound is primarily characterized as the major component of the male-produced aggregation pheromone of the granary weevil, Sitophilus granarius. mdpi.comciac.jl.cnredalyc.orgresearchgate.net Produced by males, it serves to attract both sexes of the species, facilitating the formation of aggregations on suitable food sources. mdpi.comresearchgate.net This chemical communication is crucial for mating and exploiting food resources efficiently. The biological activity is highly stereospecific, with the (2S,3R)-sitophilate isomer being identified as the active component. nih.govciac.jl.cn

However, detailed behavioral studies suggest that the function of this compound may be more complex than that of a simple long-range attractant. Evidence indicates that this compound also acts as a potent "arrestant" chemical. mdpi.comresearchgate.net An arrestant is a substance that causes an organism to cease locomotion upon contact or perception. In the context of the granary weevil, once an individual is attracted to a location by the pheromone, this compound encourages it to remain in the vicinity, probing and exploring the immediate area rather than dispersing. researchgate.net

This dual function is ecologically significant. The initial attraction brings weevils together, while the subsequent arrestment ensures that the aggregation is maintained, increasing the chances of finding a mate and collectively exploiting the grain resource. In laboratory assays, the presence of synthetic this compound significantly altered the distribution of weevils, causing them to remain in the interkernel space beneath the grain surface, a behavior consistent with chemical arrestment. researchgate.net It is suggested that aggregation pheromones like this compound function more as arresting chemicals than attractants, particularly when food resources are readily available. mdpi.com

Behavioral Modulation by this compound in Sitophilus granarius

This compound significantly modulates the behavior of the granary weevil, Sitophilus granarius. The primary behavioral response is attraction and aggregation, as demonstrated in various laboratory bioassays. nih.govresearchgate.net In olfactometer tests, both virgin and mated adults of both sexes show a behavioral preference for extracts from male weevils over those from females, a preference attributed to the presence of this compound. nih.gov

The pheromone's role as an arrestant also represents a key behavioral modification. By reducing the tendency of weevils to disperse, this compound promotes localized activity, such as feeding and oviposition. researchgate.netresearchgate.net This ensures that once a suitable patch of grain is located, it is thoroughly exploited by the aggregated population. The diel cycle also modulates the response, with weevils being responsive to the pheromone during the photophase (light period) and nonresponsive during the scotophase (dark period). researchgate.net This indicates an underlying circadian rhythm in the weevil's sensitivity or processing of the pheromonal signal.

Ecological Functions and Behavioral Entomology of Sitophilate

Intraspecific Communication and Social Behavior

Sitophilate is a key mediator of communication and social behavior within Sitophilus granarius populations. Produced by males, this aggregation pheromone serves to attract both males and females, facilitating congregation on suitable food sources. mdpi.comresearchgate.net This chemical signaling is fundamental for behaviors such as mating and finding optimal sites for feeding and oviposition. nih.gov

Research using electroantennography (EAG), a technique that measures the electrical response of insect antennae to volatile compounds, has confirmed the olfactory activity of this compound. Studies have shown that the antennae of both male and female S. granarius respond to this pheromone, with the magnitude of the response being independent of the insect's sex. researchgate.netidexlab.com This indicates that (2S,3R)‐this compound is capable of acting as an aggregation pheromone for both sexes of the granary weevil. researchgate.net However, some studies suggest that pure synthetic this compound is less attractive to the granary weevil than natural extracts from the insects themselves. up.ac.za This indicates that other, yet-to-be-identified compounds may act in synergy with this compound to elicit the full behavioral response. idexlab.comup.ac.za

Influence on Insect Distribution within Stored Grain Environments

The release of this compound significantly influences the spatial distribution of weevils within stored grain. As an aggregation pheromone, it causes insects to form clusters, leading to a non-uniform or clumped distribution pattern. nih.gov This behavior allows the insects to locate essential resources like food, shelter, and mates more efficiently within the vast and relatively homogenous environment of a grain silo. nih.gov

Experiments conducted in large bulks of wheat have demonstrated that baiting traps with synthetic this compound can considerably alter the distribution of S. granarius. idexlab.com The pheromone acts as a powerful attractant, drawing weevils to specific locations. The movement and activity of these insects, and thus their response to the pheromone, are also heavily influenced by abiotic factors. Temperature and humidity are particularly significant, with weevil activity being highest in a temperature range of 22 °C to 32 °C. mdpi.com Higher population densities have been correlated with increased relative humidity, which in turn affects weevil activity and their distribution within the grain mass. mdpi.com

Factors Influencing Insect Distribution in Stored Grain

FactorInfluence on Insect Behavior and DistributionReference
This compound (Pheromone)Acts as an attractant, causing aggregation and clumped distribution patterns in S. granarius. nih.govidexlab.com
TemperatureSignificantly affects weevil activity and crawling speed. Optimal activity for S. oryzae is between 22°C and 32°C. Low temperatures (<17°C) suppress population growth. nih.govmdpi.com
Relative HumidityHigher humidity is correlated with increased weevil activity and can lead to insects moving towards areas with higher moisture content. nih.govmdpi.com
Grain ConditionInsect-damaged kernels are significantly more attractive to S. zeamais than intact or mechanically damaged kernels. researchgate.net

Species Specificity and Cross-Species Interactions (e.g., S. oryzae, S. zeamais)

While this compound is the primary aggregation pheromone for S. granarius and is considered highly species-specific, the chemical ecology of the Sitophilus genus reveals complex cross-species interactions. eje.cz The rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais) are two closely related species that are morphologically very similar and often found coexisting in stored grains. cabidigitallibrary.orgcabidigitallibrary.orgnih.govnih.gov

Studies have shown that S. oryzae and S. zeamais are attracted to the same pheromone components, which are released in very similar ratios. up.ac.za The major aggregation pheromone for these two species is a related compound known as (4S,5R)-sitophilure. researchgate.netcabidigitallibrary.org Electroantennogram recordings confirmed the activity of both (4S,5R)-sitophilure and (2S,3R)-sitophilate for S. oryzae, S. zeamais, and S. granarius. cabidigitallibrary.org This suggests a degree of overlap in the chemical signals used by these closely related species. When both S. oryzae and another stored-product beetle, Tribolium confusum, were present, neither species showed a specific behavioral trend towards traps baited with their respective pheromones, indicating that interspecific competition can interfere with pheromone response. researchgate.net

Pheromone Specificity in Sitophilus Species

SpeciesPrimary Aggregation PheromoneCross-reactivity/NotesReference
Sitophilus granarius (Granary Weevil)(2S,3R)-SitophilateConsidered highly species-specific, but also shows antennal response to Sitophilure (B1203871). eje.czcabidigitallibrary.org
Sitophilus oryzae (Rice Weevil)(4S,5R)-SitophilureAttracted to similar pheromone blends as S. zeamais. Also responds to this compound. Often coexists with S. zeamais. researchgate.netup.ac.zacabidigitallibrary.org
Sitophilus zeamais (Maize Weevil)(4S,5R)-SitophilureAttracted to similar pheromone blends as S. oryzae. Also responds to this compound. Often coexists with S. oryzae. researchgate.netup.ac.zacabidigitallibrary.org

Environmental Factors Affecting Pheromone Stability and Efficacy in Ecological Context

The effectiveness of this compound and other insect pheromones in natural or storage environments is not constant and can be influenced by a range of environmental factors. nih.gov The stability of the pheromone compound itself and the rate at which it is released from a source (such as a lure in a trap) are critical for its biological activity. up.ac.za

Abiotic factors like temperature and humidity play a crucial role. As noted previously, the activity of stored grain insects is highly dependent on temperature and moisture levels. nih.govmdpi.com These factors can affect an insect's physiological state and its responsiveness to chemical cues. For example, the immigration of most stored-grain beetle species is low when temperatures drop below 20°C. nih.gov Therefore, the efficacy of a pheromone trap will likely be reduced in cooler conditions, not necessarily due to the instability of the pheromone itself, but because of reduced insect mobility and responsiveness. The physical characteristics of the stored grain environment, such as the type of grain and the presence of dust or other volatile food odors, can also impact how the pheromone disperses and how effectively it is detected by the target insects. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Sitophilate and Its Analogs

Correlating Stereochemistry with Biological Potency

The biological activity of sitophilate is profoundly dictated by its stereochemistry. This compound, chemically identified as 1-ethylpropyl 2-methyl-3-hydroxypentanoate, has two chiral centers, meaning multiple stereoisomers can exist. nih.govcdutcm.edu.cn Through detailed analysis and bioassays, researchers have determined that the naturally produced and biologically active form is the (2S,3R)-sitophilate enantiomer. easychem.org This specific configuration is responsible for attracting both male and female granary weevils.

In contrast, its stereoisomers exhibit drastically reduced or no biological activity. Specifically, the (2R,3S) enantiomer has been shown to elicit no significant attraction from S. granarius. easychem.org This stark difference in potency between enantiomers highlights a highly specific receptor-ligand interaction in the weevil's olfactory system, which can precisely distinguish between subtle three-dimensional structural differences.

This high degree of stereospecificity is not unique to this compound but is a common theme among Sitophilus pheromones. A closely related compound, sitophilure (B1203871) ((4S,5R)-5-hydroxy-4-methylheptan-3-one), is the aggregation pheromone for the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais). thegoodscentscompany.comuni.luhiroshima-u.ac.jp Studies have consistently shown that the (4S,5R) isomer of sitophilure is the most potent attractant for these species, while other isomers, such as the (4R,5R) form, show very low activity. nih.gov This consistent pattern across related species underscores the critical role of stereochemistry in defining the biological potency of these pheromone signals.

The following table summarizes the biological activity of different this compound and sitophilure stereoisomers.

CompoundStereoisomerTarget SpeciesBiological Activity
This compound (2S,3R)Sitophilus granariusHigh (Natural Pheromone)
(2R,3S)Sitophilus granariusNo Significant Attraction easychem.org
Sitophilure (4S,5R)S. oryzae, S. zeamaisHigh (Natural Pheromone) thegoodscentscompany.comnih.gov
(4R,5R)S. oryzae, S. zeamaisVery Low nih.gov
Racemic (4RS,5RS)S. oryzae, S. zeamaisVery Low nih.gov

Design and Synthesis of this compound Analogs and Derivatives for SAR Probing

To investigate the structure-activity relationships of this compound, the controlled synthesis of its specific stereoisomers is essential. Medicinal chemists have developed several synthetic routes to produce this compound and its analogs, allowing for the systematic evaluation of how structural modifications impact biological activity. nih.goveasychem.orgbiorxiv.org

A notable approach is the chemoenzymatic synthesis, which leverages the high stereoselectivity of enzymes to create the desired isomer. One such pathway to produce the active (2S,3R)-sitophilate involves three key steps:

Enantioselective fungal reduction of a precursor, ethyl 2-methyl-3-oxopentanoate, using a specific strain of the fungus Aureobasidium pullulans. easychem.org

A Mitsunobu inversion to correctly set the stereochemistry at the C3 position. easychem.org

A final lipase-mediated transesterification to complete the molecule. easychem.orgbiorxiv.org

This method has successfully produced the natural pheromone with high enantiomeric and diastereomeric purity, which is crucial for accurate bioassays. easychem.orgbiorxiv.org

Another synthetic strategy focuses on the transesterification of methyl-2-methyl-3-oxopentanoate using 3-pentanol (B84944), catalyzed by magnesium and iodine, followed by the diastereoselective reduction of the ketone group. nih.gov Researchers found that using certain Lewis acids, such as manganese(II) chloride (MnCl2), during the reduction step was most effective for forming the desired syn diastereoisomers, which are the biologically active forms that attract the insect. nih.gov

While much of the synthetic effort has been directed at producing the different stereoisomers of the natural pheromone, these syntheses are fundamental to SAR probing. By creating and testing distinct stereoisomers, researchers can confirm the precise structural requirements for receptor binding and subsequent biological response. The synthesis of sitophilure isomers has been similarly explored to confirm the (4S,5R) configuration as the active component for rice and maize weevils. thegoodscentscompany.comnih.gov

Methodologies for SAR and Quantitative Structure-Activity Relationship (QSAR) Analysis

The primary methodologies for determining the structure-activity relationships of this compound and its analogs are direct biological and electrophysiological assays.

Bioassays are the definitive method for establishing the biological potency of a synthesized compound. For this compound, this typically involves laboratory-based olfactometer tests, where weevils are given a choice between a control substance and the test compound. cdutcm.edu.cn The degree of attraction is measured to determine the compound's activity. These assays have been instrumental in confirming that only the (2S,3R) stereoisomer of this compound is a significant attractant for S. granarius. easychem.org

Electroantennography (EAG) provides a more direct measure of the olfactory response. This technique involves attaching electrodes to an insect's antenna and measuring the electrical potential generated when the antenna is exposed to a specific volatile compound. uni.lu EAG studies have confirmed the high sensitivity of Sitophilus antennae to the correct stereoisomers of their respective pheromones, such as (2S,3R)-sitophilate for S. granarius and (4S,5R)-sitophilure for S. oryzae and S. zeamais. thegoodscentscompany.com This method allows for a rapid screening of analogs and provides quantitative data on the ability of a compound to activate the olfactory receptors.

Quantitative Structure-Activity Relationship (QSAR) analysis involves creating mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov While QSAR studies have been applied to other insect pheromones and to different classes of compounds tested against Sitophilus species, the literature does not describe a specific QSAR model for this compound itself. nih.gov The SAR for this compound is primarily understood in qualitative terms based on the dramatic loss of activity observed with changes in stereochemistry, a finding robustly supported by bioassay and EAG data.

Theoretical Frameworks for SAR Landscape Analysis

SAR landscape analysis is a computational approach used to visualize the structure-activity relationship of a set of compounds. This visualization often resembles a three-dimensional map where two axes represent chemical structure and the third axis represents biological activity. A key feature of such landscapes is the "activity cliff," which describes a pair of structurally very similar compounds that exhibit a large and unexpected difference in potency.

The SAR data for this compound provides a classic example of an activity cliff. The (2S,3R) and (2R,3S) enantiomers are structurally almost identical, differing only in the spatial arrangement of their substituents. However, this minor change leads to a steep drop-off in biological activity, with the (2S,3R) isomer being highly active and the (2R,3S) isomer being essentially inactive. easychem.org This indicates a very rugged and unforgiving SAR landscape around the active stereoisomer.

Despite the data fitting this conceptual model, formal theoretical frameworks and computational SAR landscape analyses have not been explicitly reported in the literature for this compound. The current understanding is derived from the stark, qualitative differences observed in biological and electrophysiological assays between the different stereoisomers rather than a comprehensive computational mapping of its SAR landscape.

Advanced Analytical Techniques in Sitophilate Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of Sitophilate research, providing critical insights into its molecular structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net In ¹H NMR, the chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide information about the electronic environment and connectivity of protons. researchgate.net For instance, the relative configuration of the α-alkyl-β-hydroxy carbonyl system in this compound can be determined by analyzing the ¹H NMR spectrum of a mixture of syn and anti stereoisomers; the upfield carbinol hydrogen signal corresponds to the anti isomer, while the downfield signal indicates the syn isomer. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbons and their chemical environments. researchgate.netredalyc.org The combined data from ¹H and ¹³C NMR experiments allow for the unambiguous assignment of the this compound structure. researchgate.net Studies have reported detailed NMR data for synthetic this compound and its precursors. researchgate.netredalyc.org

Reported NMR Spectroscopic Data for this compound and Related Compounds
TechniqueCompound/FragmentReported Chemical Shifts (δ) in ppmSource
¹H NMR (400 MHz, CDCl₃)This compound Precursor0.91 (t, 3H, J 7.4 Hz, CH₃), 1.25 (d, 3H, J 6.3 Hz, CH₃), 1.66–1.52 (m, 2H, CH₂), 2.27 (s, 3H, CH₃), 3.44 (s, 2H, CH₂), 4.91 (st, 1H, J 6.3 Hz), 4.99 (s, 1H, CHenolic), 12.19 (s, 1H, OH) researchgate.net
¹³C NMR (100 MHz, CDCl₃)This compound Precursor9.65, 19.36, 28.70, 30.12, 50.51, 73.63, 90.16, 166.84, 172.47, 175.23, 200.78 researchgate.net
¹³C NMR (100 MHz, CDCl₃)This compound Analog13.95, 22.30, 27.99, 28.21, 30.13, 50.14, 65.54, 89.79, 167.26, 172.77, 175.42, 200.68 redalyc.org

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound. thermofisher.comshimadzu.com GC-MS combines the separation capabilities of GC with the detection power of MS. thermofisher.com In this method, the sample is first vaporized and separated into its components in the gas chromatograph before entering the mass spectrometer. thermofisher.com

Once inside the mass spectrometer, molecules are ionized, typically through electron or chemical ionization, and fragmented. thermofisher.com The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a unique molecular fingerprint. shimadzu.com This technique is highly sensitive, allowing for the detection of trace amounts of substances. wikipedia.org It is widely used to analyze volatile secretions from insects, including pheromones like this compound. mdpi.comnih.gov Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used with GC-MS for extracting volatile compounds from a sample matrix. mdpi.commdpi-res.commdpi.com

Reported Mass Spectrometry (m/z) Data for this compound Analogs
CompoundReported m/z values (%)Source
This compound Analog 1172 ([M]⁺, 0.28), 130 (0.32), 115 (1.08), 103 (31.41), 85 (44.18), 70 (55.65), 55 (45.24), 43 (100.00), 42 (65.24) redalyc.org
This compound Analog 2158 ([M]⁺, 1), 143 (0.05), 129 (0.43), 114 (0.13), 103 (10.92), 102 (3.37), 88 (9.86), 85 (10.23), 75 (100.00), 57 (39.51), 47 (59.63) researchgate.net

The biological activity of this compound is dependent on its specific stereochemistry. Therefore, determining the enantiomeric purity is of paramount importance. Circular Dichroism (CD) spectroscopy is a key chiroptical technique used for this purpose. jasco-global.comchromatographytoday.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. jasco-global.comchromatographytoday.com

Enantiomers, while having identical physical properties like boiling point and UV absorption, interact differently with circularly polarized light, producing CD spectra that are equal in magnitude but opposite in sign. nih.gov This property allows researchers to determine the enantiomeric ratio or enantiomeric excess (ee) of a sample, often without the need for complete chromatographic separation of the enantiomers. jasco-global.comchromatographytoday.com By constructing calibration curves with samples of known enantiomeric composition, CD can be used for the quantitative analysis of enantiomeric purity in this compound research. nih.govhindsinstruments.com

Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule. gelest.com In this compound research, IR spectroscopy is used to confirm the presence of key structural features, such as the hydroxyl (-OH) and ester carbonyl (C=O) groups. researchgate.netnih.gov The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular functional groups. gelest.com The resulting IR spectrum provides a characteristic pattern that aids in the structural confirmation of synthesized this compound, ensuring that the desired chemical transformations have occurred. nih.gov

Chromatographic Separation and Analysis Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Both gas and liquid chromatography are pivotal in the analysis of this compound and its related compounds.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most prominent chromatographic methods used in chemical analysis. brewerscience.com The choice between them primarily depends on the volatility and thermal stability of the analyte. bitesizebio.com

Gas Chromatography (GC) is the preferred method for analyzing volatile compounds like this compound. mdpi.comchromatographytoday.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. lcservicesltd.co.uk Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. chromatographytoday.com GC offers high resolution and speed, with analysis times often in the range of minutes. chromatographytoday.com Capillary Gas-Liquid Chromatography (GLC) has been specifically used to compare the retention times of derivatized natural this compound with its synthetic enantiomers to confirm its absolute configuration. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds that are soluble in a liquid solvent. bitesizebio.comlabmanager.com It uses a liquid mobile phase that is pumped under high pressure through a column packed with a solid adsorbent material. brewerscience.com While HPLC is a versatile and widely used technique in many areas, including pharmaceutical and food analysis, GC is generally more suitable for the direct analysis of pheromones like this compound due to their volatile nature. chromatographytoday.comlabmanager.com If a sample contains salts or is charged, HPLC is the necessary choice over GC. brewerscience.com

Bioanalytical Methods for Pheromone Detection and Response Assessment

Following the collection and identification of potential pheromones, bioanalytical methods are employed to confirm their biological activity and assess the behavioral responses they elicit in the target insects.

Electroantennography (EAG)

In the context of Sitophilus research, EAG is a critical tool for screening compounds for their ability to be detected by the weevil's olfactory system. nih.gov Studies have demonstrated that both male and female S. granarius antennae show significant, dose-dependent EAG responses to certain volatiles identified through HS-SPME, such as 3-hydroxy-2-butanone. nih.gov In contrast, other compounds like 1-pentadecene (B78149) elicited no significant EAG response, suggesting they may not be perceived by the antennae or may be involved in other sensory pathways. nih.gov EAG is often coupled directly with gas chromatography (GC-EAD), a powerful technique that allows researchers to pinpoint which specific compounds in a complex mixture are electrophysiologically active. researchgate.net This method has been instrumental in identifying the active components of pheromone blends for numerous beetle species. researchgate.net

Olfactometer and Behavioral Bioassays

Olfactometer and behavioral bioassays are the definitive methods for determining the function of a semiochemical (e.g., as an attractant, repellent, or aggregation pheromone). guildhe.ac.uk These experiments assess an insect's behavioral choice when presented with different odor stimuli under controlled laboratory conditions. guildhe.ac.uk Various types of olfactometers are used, including Y-tube, four-arm, and open arena olfactometers, which allow insects to move towards or away from a specific odor source. mdpi.comresearchgate.netscispace.com

In studies on Sitophilus species, behavioral bioassays have been fundamental in establishing the existence and function of male-produced aggregation pheromones. oup.comnih.gov A common setup is the dual-choice pitfall bioassay, where weevils are released into an arena and can choose between a trap containing the test substance and a control trap. oup.comnih.gov Research using this method has shown that both male and female rice weevils (S. oryzae) and maize weevils (S. zeamais) are significantly attracted to extracts from males of their species, confirming the presence of a male-produced aggregation pheromone. oup.comnih.gov Furthermore, these assays can reveal dose-dependent effects; for example, adult granary weevils (S. granarius) were attracted to low concentrations of 3-hydroxy-2-butanone but were repelled by higher concentrations. mdpi.com Combining pheromones with food volatiles, such as those from wheat, can have an additive or synergistic effect on trap catch, a finding confirmed through olfactometer studies. scispace.comresearchgate.netnih.gov

The table below summarizes findings from a representative behavioral bioassay with Sitophilus granarius.

Compound TestedConcentration (in 10 µL solvent)Mean Weevil ResponseBehavioral Outcome
3-hydroxy-2-butanone0.001 µgPositiveAttraction
3-hydroxy-2-butanone0.1 µgNegativeRepellency
1-pentadecene0.001 µgNegativeRepellency
1-pentadecene1000 µgNegativeRepellency

This table is based on data from behavioral bioassays conducted on Sitophilus granarius, as described in the literature. mdpi.com

Role of Sitophilate in Integrated Pest Management Ipm Strategies for Stored Grains

Optimization of Pheromone Application in Storage Environments

The effectiveness of Sitophilate and related pheromones in monitoring programs is not solely dependent on the lure itself but is significantly influenced by its application within the storage environment. Research has focused on optimizing various factors to maximize trap captures and ensure reliable monitoring data.

A key finding is the synergistic effect observed when pheromone lures are combined with food-based attractants, or kairomones. Studies have demonstrated that adding cracked corn, rice kernels, or wheat germ oil to a trap baited with sitophilure (B1203871) can significantly increase the number of captured S. oryzae. nih.govresearchgate.net This combination has an additive effect on trap catch, making the monitoring tool more potent. cabidigitallibrary.org The food volatiles appear to enhance the attractiveness of the aggregation pheromone, a phenomenon noted across several weevil species. researchgate.netresearchgate.netusp.br

The physical placement and design of traps are also critical. For the granary weevil, the presence of a this compound lure was found to alter the insects' behavior, causing them to be more active within the inter-kernel spaces rather than on the grain surface. nih.gov This finding highlights the importance of using probe traps that penetrate the grain mass to effectively monitor this species when a pheromone is present. nih.gov The efficacy of traps can also be influenced by environmental conditions such as temperature and humidity, which can affect both the release rate of the pheromone from the lure and the activity level of the insects themselves. slideshare.net

FactorInfluence on EfficacyResearch Finding
Trap Design Affects capture rates based on insect behavior.Probe traps are effective for capturing S. granarius within the grain mass when lured with this compound. nih.gov Pitfall traps are effective for monitoring crawling weevils. cabidigitallibrary.org
Lure Combination Synergistic effect enhances attraction.Combining sitophilure with food baits like cracked corn or rice significantly increases trap captures for S. oryzae. researchgate.net
Trap Placement Determines the area being monitored.A combination of sticky traps in the headspace and probe traps below the grain surface is efficient for monitoring S. zeamais. cabidigitallibrary.org
Environmental Conditions Affects pheromone release and insect activity.Soil temperature was found to impact the number of attracted burying beetles, suggesting temperature influences pheromone transmission or insect abundance. slideshare.net

Integration with Other Pest Control Methods (e.g., Host-Plant Resistance, Biocontrol Agents)

This compound-based monitoring is a cornerstone of IPM, not as a standalone solution, but as a decision-support tool that integrates seamlessly with other control tactics. wisc.edusdiarticle5.com The data from pheromone traps—detecting the presence, location, and relative abundance of pests—allows for the timely and targeted application of other measures. sdiarticle5.comconsensus.app

Integration with Host-Plant Resistance (HPR): HPR is a preventive strategy that uses grain varieties less susceptible to insect attack. cabidigitallibrary.org Studies have identified maize and sorghum varieties that exhibit resistance to Sitophilus species, often linked to physical characteristics like kernel hardness or the presence of phenolic compounds. cabidigitallibrary.orghuji.ac.ilpsu.edu Pheromone monitoring can be used in conjunction with HPR to assess the effectiveness of the resistant varieties under real-world storage conditions and to detect any pest populations that may overcome the resistance. researchgate.net For example, a study in The Gambia used pheromone-baited traps to survey S. zeamais populations before evaluating the resistance of different maize varieties, demonstrating how these strategies can be combined. researchgate.net

Integration with Biocontrol Agents: Biological control involves using natural enemies, such as parasitoids and pathogens, to suppress pest populations. biochemjournal.comekb.eg The larval parasitoid Anisopteromalus calandrae is a known natural enemy of Sitophilus species. researchgate.netpsu.edufao.org Pheromone traps are crucial for determining the optimal timing for releasing these mass-reared beneficial insects. sdiarticle5.com By indicating when the adult pest population is active, monitoring ensures that parasitoids are released when their host larvae will be most available. Furthermore, innovative strategies involve using pheromones to lure pests into traps containing entomopathogenic fungi, such as Beauveria bassiana, effectively turning the pest into a vector for its own demise. nih.govfishersci.ca This "lure-and-infect" approach is a promising avenue for targeted, sustainable pest control. nih.gov

Environmental and Economic Considerations in Pheromone-Based Pest Control

The adoption of this compound and other pheromones in IPM programs is driven by significant environmental and economic advantages over conventional, broad-spectrum insecticide-based approaches. thegoodscentscompany.comcambridge.org

Economic Considerations: While the initial cost of pheromone lures and traps may be a factor, the long-term economic benefits are substantial. wikidata.org Early detection of infestations allows for prompt, localized action, preventing small problems from escalating into large-scale losses of valuable stored grain. usda.gov This reduction in post-harvest losses directly protects revenue for farmers and storage managers. Furthermore, by reducing the reliance on chemical insecticides, businesses can lower pesticide-related costs and more easily meet the growing consumer and regulatory demand for food products with low or no chemical residues. cabidigitallibrary.orgekb.eg This can enhance market access and contribute to a more sustainable and cost-effective food system. wikidata.org

AspectPheromone-Based Monitoring (e.g., this compound)Conventional Chemical Control
Specificity Highly species-specific. fishersci.caBroad-spectrum, affecting target and non-target organisms.
Toxicity Non-toxic to humans and the environment. thegoodscentscompany.comCan pose risks to applicators, consumers, and ecosystems. ekb.eg
Environmental Impact Low impact; reduces overall pesticide use. wikidata.orgPotential for water and soil contamination; contributes to insecticide resistance. ekb.eg
Application Strategy Enables targeted, precision control based on monitoring data. consensus.appnih.govOften applied prophylactically or over large areas.
Economic Cost Long-term cost-effectiveness through reduced grain loss and chemical use. wikidata.orgCosts include chemicals, application, and potential economic losses from residue-related market restrictions.
Food Safety Supports production of low-residue or residue-free commodities. ekb.egMay result in chemical residues in the final product.

Q & A

Q. What are the primary synthetic pathways for sitophilate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis (e.g., oxazaborolidium ion-catalyzed Roskamp reactions) or liposome-based methods . Key factors include catalyst loading, solvent selection, temperature, and reaction time. To optimize yield and purity, systematically vary parameters using fractional factorial design and validate reproducibility through triplicate trials. Detailed protocols should follow guidelines for experimental rigor, including step-by-step reagent preparation and characterization (e.g., NMR, HPLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm molecular structure, supplemented by FT-IR for functional group analysis. For enantiomeric purity, employ chiral HPLC or polarimetry. New compounds require elemental analysis and high-resolution mass spectrometry (HRMS) to verify identity and purity, as outlined in experimental reporting standards .

Q. How should researchers design experiments to compare the efficacy of this compound derivatives in biological assays?

  • Methodological Answer : Adopt a case-control design with standardized positive/negative controls. Use dose-response curves to assess bioactivity and apply ANOVA for statistical comparison. Ensure blinding and randomization to mitigate bias. Participant selection (e.g., cell lines or model organisms) must align with ethical guidelines and include clear inclusion/exclusion criteria .

Q. What are the best practices for conducting a literature review on this compound’s applications in biochemical research?

  • Methodological Answer : Start by defining keywords (e.g., "this compound synthesis," "bioactivity") and databases (PubMed, SciFinder). Use Boolean operators to refine searches. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals. Map gaps in knowledge, such as understudied derivatives or mechanistic pathways, to frame original hypotheses .

Q. How can one ensure reproducibility in this compound synthesis protocols across different laboratory settings?

  • Methodological Answer : Document all variables (e.g., reagent sources, equipment calibration) and adhere to FAIR data principles. Share raw data (spectra, chromatograms) in supplementary materials. Cross-validate results through independent replication studies and report deviations transparently in publications .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in this compound’s reported bioactivity across different studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., assay conditions, solvent systems). Use triangulation by combining in vitro, in silico, and in vivo data. Apply sensitivity analysis to assess the impact of methodological differences and propose standardized protocols for future work .

Q. How can computational modeling be integrated with experimental data to predict this compound’s interaction mechanisms?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to simulate ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning algorithms to correlate structural descriptors with bioactivity, iteratively refining models based on experimental feedback .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Frame the research question using PICOT (Population, Intervention, Comparison, Outcome, Time) to define variables (e.g., temperature, humidity). Use accelerated stability testing (ICH guidelines) and monitor degradation via LC-MS. Include kinetic modeling (Arrhenius equation) to extrapolate shelf-life .

Q. How should researchers approach the synthesis of enantiomerically pure this compound derivatives using asymmetric catalysis?

  • Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s catalyst) under varying solvent polarities and temperatures. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to enhance enantiomeric excess (ee). Characterize products with chiral stationary phase HPLC and circular dichroism (CD) spectroscopy .

Q. What advanced statistical methods are recommended for analyzing multivariate data in this compound structure-activity relationship (SAR) studies?

  • Methodological Answer :
    Apply principal component analysis (PCA) to reduce dimensionality and partial least squares regression (PLSR) to correlate structural features with activity. Use Bayesian inference to quantify uncertainty in SAR models. Validate with k-fold cross-validation and external datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitophilate
Reactant of Route 2
Reactant of Route 2
Sitophilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.